T 26c disodium salt

Description

BenchChem offers high-quality T 26c disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T 26c disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

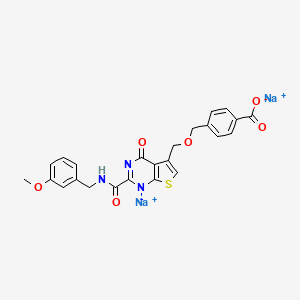

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of T 26c disodium salt?

Target: Matrix Metalloproteinase-13 (MMP-13) Compound Class: Thieno[2,3-d]pyrimidine-2-carboxamide derivative Primary Application: Osteoarthritis (OA) Pathogenesis Research

Executive Summary

T 26c disodium salt is a highly potent, selective, and orally bioavailable inhibitor of Matrix Metalloproteinase-13 (MMP-13) , also known as Collagenase 3. Unlike first-generation broad-spectrum MMP inhibitors (e.g., hydroxamates like marimastat) that failed in clinical trials due to Musculoskeletal Syndrome (MSS), T 26c achieves therapeutic efficacy without off-target toxicity by exploiting the unique structural plasticity of the MMP-13 S1' specificity pocket.

-

Potency: IC50 = 6.9 pM (0.0069 nM) against human MMP-13.

-

Selectivity: >2600-fold selectivity over related MMPs (MMP-1, MMP-2, MMP-9, MMP-14).

-

Physiological Impact: Effectively halts Type II collagen degradation in cartilage explants, positioning it as a critical chemical probe for dissecting the molecular pathology of osteoarthritis.

Mechanism of Action: Structural & Molecular Dynamics

2.1 The Target: MMP-13 (Collagenase 3)

MMP-13 is the primary enzyme responsible for the irreversible cleavage of Type II collagen , the structural backbone of articular cartilage.[1][2][3][4] In OA, MMP-13 expression is upregulated by pro-inflammatory cytokines (IL-1β, TNF-α), leading to cartilage erosion.[3]

2.2 Binding Mode: The S1' Specificity Pocket

The mechanism of T 26c is defined by its non-zinc-chelating or exosite-driven binding mode, which distinguishes it from pan-MMP inhibitors.

-

S1' Pocket Occupation: T 26c binds deep within the S1' specificity pocket of MMP-13. This pocket in MMP-13 is exceptionally large and flexible compared to other MMPs (like MMP-1 or MMP-2).

-

Induced Fit: The thieno[2,3-d]pyrimidine core acts as a rigid scaffold, positioning the side chains to induce a conformational change in the S1' loop (residues 245–253). This "induced fit" creates a tight hydrophobic enclosure unique to MMP-13.

-

Molecular Interactions (PDB: 3WV1):

-

The pyrimidine-2-carboxamide moiety forms hydrogen bonds with the backbone of the active site, anchoring the inhibitor.

-

The peripheral carboxylate group (which forms the disodium salt) interacts with specific residues (e.g., Thr245, Thr247) at the entrance of the pocket, stabilizing the complex.

-

Selectivity Filter: Other MMPs possess smaller or more rigid S1' pockets that sterically clash with the bulky substituents of T 26c, preventing binding.

-

2.3 Pathway Intervention

By occupying the catalytic cleft and the S1' pocket, T 26c sterically blocks the entry of the triple-helical collagen substrate. This prevents the initial cleavage of collagen II at the Gly775-Leu776 bond, thereby preserving the cartilage matrix.

Visualization: MMP-13 Signaling & T 26c Inhibition

Figure 1: Pathological pathway of Osteoarthritis driven by MMP-13 and the specific intervention point of T 26c.

Experimental Protocols

4.1 In Vitro Fluorometric MMP-13 Inhibition Assay

Purpose: To quantify the IC50 of T 26c against recombinant human MMP-13.

Reagents:

-

Recombinant human MMP-13 catalytic domain.

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

Protocol:

-

Enzyme Preparation: Dilute MMP-13 to 0.5 nM in Assay Buffer.

-

Inhibitor Dilution: Prepare a 10-point serial dilution of T 26c disodium salt (starting at 100 nM down to 0.01 pM).

-

Pre-incubation: Mix 20 µL of enzyme solution with 20 µL of T 26c dilution in a black 96-well plate. Incubate for 30 min at 25°C to allow equilibrium binding.

-

Substrate Addition: Add 10 µL of Fluorogenic Substrate (final concentration 10 µM).

-

Kinetic Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) immediately for 20 minutes using a microplate reader.

-

Analysis: Calculate initial velocity (

) for each concentration. Fit data to the 4-parameter logistic equation to determine IC50.

4.2 Ex Vivo Bovine Nasal Septum (BNS) Degradation Assay

Purpose: To validate tissue-level efficacy in preventing cartilage breakdown.

Protocol:

-

Explant Harvest: Dissect bovine nasal septum cartilage into 2 mm diameter disks.

-

Stimulation: Culture disks in DMEM/F12 media supplemented with IL-1β (5 ng/mL) and Oncostatin M (10 ng/mL) to induce MMP-13 mediated collagenolysis.

-

Treatment: Treat concurrent wells with T 26c (0.1 nM – 1 µM). Include a vehicle control (DMSO) and a positive control (Broad-spectrum MMP inhibitor like GM6001).

-

Incubation: Incubate for 14–21 days at 37°C, changing media/drug every 3 days.

-

Readout:

-

Hydroxyproline Assay: Hydrolyze the supernatant and residual cartilage. Measure hydroxyproline content (a marker of collagen) to calculate the % collagen release.

-

GAG Release: Measure glycosaminoglycan release using the DMMB assay (marker of proteoglycan loss).

-

Data Summary: Potency & Selectivity Profile

The following table summarizes the inhibitory profile of T 26c, highlighting its extreme selectivity for MMP-13.

| Target Protease | IC50 (nM) | Selectivity Ratio (vs MMP-13) | Clinical Relevance |

| MMP-13 | 0.0069 | 1 | Primary Target (OA) |

| MMP-1 | > 10,000 | > 1,400,000 | No MSS side effects |

| MMP-2 | 18 | 2,600 | Spares constitutive remodeling |

| MMP-3 | 600 | 86,000 | Spares proteoglycan turnover |

| MMP-8 | 780 | 113,000 | Spares neutrophil function |

| MMP-9 | > 10,000 | > 1,400,000 | Spares immune migration |

| MMP-14 (MT1-MMP) | > 10,000 | > 1,400,000 | Spares cell surface activation |

| TACE (ADAM17) | > 10,000 | > 1,400,000 | Spares TNF-α shedding |

Data derived from Nara et al. (2014) and Tocris Bioscience specifications.

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the in vitro fluorometric MMP-13 inhibition assay.

References

-

Nara, H. et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

-

Tocris Bioscience. T 26c disodium salt Product Datasheet. Tocris.com.

-

Chemical Probes Portal. T-26c: Inhibitor of MMP13. ChemicalProbes.org.

-

R&D Systems. T 26c disodium salt: Highly potent and selective MMP-13 inhibitor. RnDSystems.com.

Sources

Technical Guide: T-26c Disodium Salt – Discovery, Synthesis, and Application

Executive Summary

T-26c disodium salt is a highly potent, selective, and orally bioavailable inhibitor of Matrix Metalloproteinase-13 (MMP-13) , also known as collagenase-3. Originally optimized by researchers at Takeda Pharmaceutical Company (published by Nara et al., 2014), this compound represents a significant milestone in the search for disease-modifying osteoarthritis drugs (DMOADs).

Unlike first-generation broad-spectrum MMP inhibitors (which failed clinically due to Musculoskeletal Syndrome caused by MMP-1/MMP-2 inhibition), T-26c exhibits picomolar potency (IC50 = 6.9 pM) and >2600-fold selectivity for MMP-13 over related metalloproteases.

This guide details the chemical discovery, the specific synthetic pathway for the disodium salt, and the validation protocols required for its application in drug development.

Chemical Identity & Properties

| Property | Description |

| Code Name | T-26c (Disodium Salt) |

| Chemical Name | Disodium 4-[[[[2-[[[[3-(methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate |

| CAS No. | 869298-22-6 (Salt); 869296-13-9 (Free Acid) |

| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S |

| Molecular Weight | 523.47 g/mol |

| Target | MMP-13 (Collagenase-3) |

| Potency (IC50) | 6.9 pM (MMP-13) |

| Selectivity | >2600-fold vs. MMP-1, MMP-2, MMP-9, MMP-14 |

| Solubility | Soluble in water (up to ~1 mM) and DMSO (up to ~10 mM) |

Structural Logic

The T-26c scaffold is built upon a thieno[2,3-d]pyrimidine-4-one core.

-

S1' Pocket Occupancy: The 5-position side chain (benzoic acid ether) is designed to extend into the S1' specificity pocket of MMP-13, which is deeper and more hydrophobic than in other MMPs.

-

Zinc Binding: The core structure facilitates chelation with the catalytic zinc ion essential for MMP hydrolytic activity.

-

Salt Formation: The conversion of the carboxylic acid tail to a disodium salt drastically improves aqueous solubility and oral bioavailability (AUC) compared to the free acid form.

Mechanism of Action: Selective Inhibition

MMP-13 is the primary enzyme responsible for the irreversible degradation of type II collagen in articular cartilage. T-26c functions as a competitive, non-covalent inhibitor.

Pathway Visualization

The following diagram illustrates the pathological role of MMP-13 in Osteoarthritis (OA) and the intervention point of T-26c.

Figure 1: Mechanism of Action. T-26c intercepts the OA pathology by selectively blocking Active MMP-13, preventing Type II Collagen hydrolysis.[1]

Synthesis of T-26c Disodium Salt

The synthesis of T-26c is a multi-step process centered on constructing the substituted thieno[2,3-d]pyrimidine core. The following protocol is synthesized from the authoritative work of Nara et al. (2014) .

Retrosynthetic Analysis

-

Final Step: Salt formation (NaOH).

-

Late Stage: Saponification of the ester to the acid.

-

Core Construction: Cyclization of a 2-amino-3-thiophenecarboxylate derivative.

Detailed Synthetic Route[4]

Step 1: Construction of the Thiophene Core

The synthesis begins with a Gewald-type reaction or a modification thereof to generate the functionalized thiophene precursor.

-

Reagents: Methyl cyanoacetate, Sulfur, Triethylamine, appropriate aldehyde/ketone precursor.

-

Product: Methyl 2-amino-4-methyl-thiophene-3-carboxylate (or similar substituted analog depending on the exact starting linker).

Step 2: Formation of Thieno[2,3-d]pyrimidine Core

The thiophene intermediate is cyclized to form the pyrimidine ring.

-

Reagents: Chloroacetyl isocyanate or similar urea-forming agents, followed by base-mediated cyclization.

-

Process: The amino group at position 2 and the ester at position 3 of the thiophene react to close the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine-2,4-dione intermediate.

Step 3: Introduction of the 5-Position Side Chain

This is a critical step for potency. The methyl group at the 5-position is functionalized (often via bromination) and then coupled to the benzoate linker.

-

Reagents: NBS (N-bromosuccinimide), AIBN (radical initiator).

-

Intermediate: 5-(Bromomethyl)-thieno[2,3-d]pyrimidine derivative.

-

Coupling: Reaction with Methyl 4-(hydroxymethyl)benzoate .

-

Conditions: Ag₂CO₃ or mild base in DMF.

-

Result: Ether linkage formation.

Step 4: Introduction of the 2-Position Amide

The 2-position functionality determines the "left-hand" side of the molecule, crucial for selectivity.

-

Reagents: 3-Methoxybenzylamine.

-

Method: If the 2-position is a carboxylic ester (from initial scaffold design), direct aminolysis or coupling (EDC/HOBt) is performed. If the 2-position is a halide, palladium-catalyzed carbonylation or substitution is used.

-

Target Intermediate: T-26c Methyl Ester.

Step 5: Saponification & Salt Formation

-

Hydrolysis: The methyl ester is hydrolyzed using LiOH in THF/Water.

-

Salt Formation: The resulting free acid is treated with exactly 2 equivalents of Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) in methanol/water, followed by lyophilization.

-

Final Product: T-26c Disodium Salt .

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of T-26c Disodium Salt.

Experimental Protocols for Validation

To ensure the synthesized compound is T-26c and biologically active, the following self-validating protocols must be performed.

Protocol A: Fluorogenic MMP-13 Inhibition Assay

This assay confirms the IC50 potency (Target: < 10 pM).

-

Reagents:

-

Recombinant Human MMP-13 catalytic domain.

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP substrate).

-

Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

-

Procedure:

-

Prepare 10-point serial dilution of T-26c Disodium Salt in DMSO (start at 100 nM, dilute down to 0.01 pM).

-

Incubate enzyme (0.5 nM final) with inhibitor for 30 mins at 25°C.

-

Add Fluorogenic Substrate (10 µM final).

-

Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 mins.

-

-

Validation:

-

Calculate slope of fluorescence vs. time.

-

Plot % Inhibition vs. Log[Concentration].

-

Pass Criteria: IC50 must be < 50 pM.

-

Protocol B: Selectivity Screen (Safety Profiling)

To confirm the compound is T-26c and not a broad-spectrum inhibitor, test against MMP-1 and MMP-2.

-

Setup: Same as Protocol A, but substitute MMP-13 with recombinant MMP-1 or MMP-2.

-

Pass Criteria:

-

MMP-1 IC50 > 10,000 nM.

-

MMP-2 IC50 > 10,000 nM.

-

Note: High selectivity prevents the musculoskeletal side effects seen with Marimastat.

-

References

-

Nara, H., et al. (2014). "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site." Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

-

Structural Genomics Consortium (SGC). "T-26c Chemical Probe." SGC Probes.

- Li, N.G., et al. (2013). "New developments in matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry.

- Takeda Pharmaceutical Company. (2006). "Fused Heterocyclic Derivative and Use Thereof." Patent WO2006061979.

Sources

Technical Guide: T 26c Disodium Salt as a Selective MMP-13 Inhibitor

Executive Summary

Matrix Metalloproteinase-13 (MMP-13) , or collagenase-3, is the primary enzyme responsible for the irreversible degradation of type II collagen in articular cartilage, making it a critical target for Osteoarthritis (OA) and Rheumatoid Arthritis (RA) therapeutics.[1][2][3][4]

Historically, MMP inhibition failed in clinical trials due to "Musculoskeletal Syndrome" (MSS)—a side effect caused by the non-selective inhibition of other MMPs (like MMP-1 and MMP-14) due to broad-spectrum zinc chelation.[3] T 26c disodium salt represents a breakthrough in this field. It is a non-zinc-binding , highly selective inhibitor that targets a unique allosteric pocket (S1' side pocket) within MMP-13.[5]

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing T 26c disodium salt in high-fidelity research.

Chemical & Physical Profile

T 26c (also known as Compound 26c) is a thieno[2,3-d]pyrimidine-2-carboxamide derivative.[6] The disodium salt formulation is engineered to enhance aqueous solubility for biological assays, addressing the poor solubility of the free acid form.

| Property | Specification |

| Compound Name | T 26c Disodium Salt |

| CAS Number | 869298-22-6 (Salt) / 869296-13-9 (Free Acid) |

| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S |

| Molecular Weight | 523.47 g/mol |

| Purity | ≥ 98% (HPLC) |

| Solubility | Water: Soluble (up to ~10 mM); DMSO: Soluble |

| Storage | -20°C (Desiccated); Protect from light |

| Stability | Solutions stable at -80°C for < 3 months; Avoid freeze-thaw cycles |

Mechanism of Action: The Selectivity Paradigm

The failure of first-generation MMP inhibitors (e.g., hydroxamates like Marimastat) was due to their mechanism: they chelated the catalytic Zinc ion (Zn²⁺) common to all MMPs.

T 26c avoids the Zinc ion entirely.

Binding Mode

T 26c functions as an exosite inhibitor .

-

S1' Pocket Occupation: The pyrimidine scaffold occupies the deep S1' specificity pocket.

-

S1' Side Pocket Extension: Crucially, the molecule extends into a unique hydrophobic "side pocket" (often denoted as S1* or S1'') that is structurally distinct in MMP-13 compared to other MMPs.[5]

-

Conformational Lock: Binding induces a conformational change in the S1' specificity loop (residues 245–253), locking the enzyme in an inactive state without touching the catalytic zinc.

Selectivity Profile

This binding mode results in an unprecedented selectivity profile, effectively eliminating off-target toxicity associated with MMP-1 or MMP-14 inhibition.

| Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs MMP-13) |

| MMP-13 | 0.0069 | 1x |

| MMP-1 | > 10,000 | > 1,400,000x |

| MMP-2 | 18 | ~ 2,600x |

| MMP-8 | 780 | ~ 113,000x |

| MMP-14 (MT1-MMP) | > 10,000 | > 1,400,000x |

| TACE (ADAM17) | > 10,000 | > 1,400,000x |

Visualization: MMP-13 Pathological Signaling

The following diagram illustrates the pathological role of MMP-13 in cartilage degradation and where T 26c intervenes.

Figure 1: Pathological pathway of Osteoarthritis showing the specific blockade of Active MMP-13 by T 26c.

Experimental Protocols

Reconstitution & Stock Preparation

The disodium salt is hygroscopic. Precise handling is required to maintain stoichiometry.

-

Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solvent: Dissolve in sterile, nuclease-free water or PBS (pH 7.4) to create a 10 mM stock solution .

-

Note: While soluble in DMSO, water is preferred for the disodium salt to avoid potential solvent effects in sensitive cell assays, unless the assay specifically requires DMSO.

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -80°C.

In Vitro Fluorometric Inhibition Assay

This assay measures the IC50 of T 26c using a FRET peptide substrate.

Materials:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

-

Enzyme: Recombinant Human MMP-13 (catalytic domain).

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (MMP FRET substrate).

-

Inhibitor: T 26c (Serial dilutions: 0.1 pM to 10 nM).

Protocol:

-

Enzyme Activation: Dilute MMP-13 to 1 nM in Assay Buffer.

-

Inhibitor Incubation: Add T 26c dilutions to the enzyme. Incubate for 30-60 minutes at 37°C .

-

Why? T 26c is a tight-binding inhibitor. Pre-incubation ensures equilibrium binding before the substrate competes.

-

-

Substrate Addition: Add FRET substrate (final conc. 10 µM).

-

Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 20 minutes.

-

Analysis: Plot initial velocity (RFU/min) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (standard IC50 equations may underestimate potency for Ki < [E]).

Ex Vivo: Bovine Nasal Septum (BNS) Explant Assay

This is the "Gold Standard" for validating tissue-level efficacy.

Workflow Diagram:

Figure 2: Workflow for the Bovine Nasal Septum (BNS) cartilage degradation assay.

Detailed Steps:

-

Harvest: Punch 2-mm diameter discs from bovine nasal septum cartilage.

-

Equilibration: Wash and culture in DMEM + 10% FBS for 24 hours to stabilize.

-

Induction: Transfer to serum-free medium containing IL-1β (10 ng/mL) and Oncostatin M (10 ng/mL) . This cytokine cocktail aggressively upregulates MMP-13.

-

Treatment: Add T 26c at varying concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a Vehicle Control (Stimulated) and a Media Control (Unstimulated).

-

Time Course: Incubate for 14 days, changing media and replenishing cytokines/inhibitor every 3 days.

-

Readout:

-

Hydroxyproline Assay: Measures collagen degradation (release of collagen fragments into media).

-

GAG Assay (DMMB): Measures proteoglycan loss (often occurs before collagen loss).

-

Result: T 26c typically inhibits collagen degradation by >85% at 100 nM.

-

References

-

Nara, H., et al. (2014).[1][6][7] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site."[1][6][7] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[6]

-

Structural Genomics Consortium (SGC). "Chemical Probe T-26c." SGC Probes.

-

Tocris Bioscience. "T 26c disodium salt Product Information."

-

Li, N.G., et al. (2011). "New hope for the treatment of osteoarthritis through selective inhibition of matrix metalloproteinase 13."[2][3] Current Medicinal Chemistry, 18(22), 3360-3378.

Sources

- 1. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibitors precise to S1' loop of MMP-13, a crucial target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of full-length human collagenase 3 (MMP-13) with peptides in the active site defines exosites in the catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

T-26c Disodium Salt: A Precision Tool for MMP-13 Inhibition in Osteoarthritis Research

Strategic Overview: The Selectivity Imperative

In the landscape of osteoarthritis (OA) pathophysiology, Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is the rate-limiting enzyme responsible for the irreversible degradation of type II collagen. While early research utilized broad-spectrum MMP inhibitors (e.g., hydroxamates like Batimastat), these failed in clinical translation due to "musculoskeletal syndrome"—a side effect of off-target inhibition of MMP-1 and MMP-14.

T-26c disodium salt represents the next generation of chemical probes. It is a highly potent, non-hydroxamate inhibitor designed with extreme selectivity for the S1' specificity pocket of MMP-13.

Why T-26c is the Standard:

-

Potency: IC50 of ~6.9 pM (picomolar), making it orders of magnitude more potent than first-generation inhibitors.

-

Selectivity: >2,600-fold selectivity over related metalloproteases (MMP-1, MMP-2, MMP-9, TACE), ensuring that observed phenotypes are due to MMP-13 blockade, not off-target effects.

-

Mechanism: It utilizes a carboxylic acid moiety to chelate the catalytic zinc, avoiding the metabolic instability and promiscuity associated with hydroxamic acid groups.

Chemical & Mechanistic Profile

Physicochemical Properties[1]

-

Molecular Formula: C24H19N3Na2O6S (Salt form)

-

Solubility: The disodium salt modification significantly enhances aqueous solubility compared to the free acid. However, for precise stock solutions, DMSO remains the solvent of choice (up to 10 mM) to prevent micro-precipitation during serial dilutions.

Mechanism of Action (MOA)

T-26c functions as a competitive inhibitor. Unlike broad-spectrum inhibitors that bind loosely to the active site zinc, T-26c exploits the unique depth and hydrophobicity of the MMP-13 S1' pocket. Its pyrimidine-2-carboxamide core positions a pendant aromatic group deep within this pocket, locking the enzyme in an inactive conformation.

Comparative Potency Data

The following table illustrates why T-26c is preferred over historical standards for specific MMP-13 interrogation.

| Inhibitor | Target Class | MMP-13 IC50 | MMP-1 Selectivity | Mechanism |

| T-26c | Selective MMP-13 | 0.007 nM | >2600-fold | S1' Pocket Specific |

| Marimastat | Broad Spectrum | 3.0 nM | <10-fold | Hydroxamate Chelation |

| GM6001 | Broad Spectrum | 1.3 nM | Non-selective | Hydroxamate Chelation |

| CL-82198 | Selective MMP-13 | 10,000 nM | Moderate | Allosteric/S1' |

Experimental Frameworks

Protocol A: Reconstitution & Storage (Self-Validating System)

To ensure reproducibility, the integrity of the inhibitor must be verified prior to cell treatment.

-

Stock Preparation: Dissolve T-26c disodium salt in anhydrous DMSO to a concentration of 10 mM .

-

Validation: Vortex for 30 seconds. Inspect visually against a dark background; the solution must be absolutely clear. Any turbidity indicates incomplete solvation or salt precipitation.

-

-

Aliquot Strategy: Aliquot into light-protective amber tubes (20 µL per tube) to avoid freeze-thaw cycles. Store at -80°C.

-

Causality: Hydrolysis of the carboxylic acid-zinc binding motif can occur with repeated temperature shifts, altering the effective IC50.

-

-

Working Solution: Dilute the stock 1:1000 in culture media immediately before use to achieve a 10 µM intermediate, then serially dilute to the target range (typically 1 nM – 100 nM).

-

Control: Always run a vehicle control containing the equivalent % DMSO (final concentration <0.1%) to rule out solvent toxicity.

-

Protocol B: Ex Vivo Cartilage Explant Protection Assay

This assay is the gold standard for validating T-26c efficacy in a tissue-mimetic environment.

Objective: Quantify T-26c inhibition of collagen degradation induced by catabolic cytokines.

Materials:

-

Bovine nasal septum or human articular cartilage explants (2mm diameter).

-

Stimulation Media: DMEM + 10 ng/mL IL-1β + 10 ng/mL Oncostatin M (OSM).

-

Reagent: T-26c (0.1 µM final concentration).[]

Workflow:

-

Exploration Phase: Harvest cartilage discs and equilibrate in serum-free media for 24 hours.

-

Induction & Treatment:

-

Group A (Negative Control): Media only.

-

Group B (Disease Model): Media + IL-1β/OSM.

-

Group C (Treatment): Media + IL-1β/OSM + T-26c (100 nM) .

-

Critical Step: Add T-26c 30 minutes prior to cytokine addition. This "pre-incubation" allows the inhibitor to permeate the dense cartilage matrix and occupy the MMP-13 active sites before the enzyme is hyper-expressed and secreted.

-

-

Incubation: Culture for 7–14 days, changing media/treatments every 3 days.

-

Readout:

-

Supernatant Analysis: Measure Hydroxyproline (collagen fragment marker) release.

-

Histology: Stain explants with Safranin-O to visualize proteoglycan retention.

-

Expected Outcome: Group B will show massive proteoglycan/collagen loss. Group C should exhibit ~85-90% inhibition of collagen degradation, retaining staining intensity comparable to Group A.

Visualization of Pathological Signaling

The following diagram details the signaling cascade leading to cartilage degradation and the precise intervention point of T-26c.

Figure 1: Mechanism of Action. T-26c selectively arrests the catalytic activity of MMP-13 downstream of inflammatory signaling, preserving Type II Collagen integrity.

References

-

Nara, H., et al. (2014).[3] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: Highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site."[3] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[3]

- Context: The primary medicinal chemistry paper describing the synthesis, SAR, and structural basis for T-26c's selectivity.

-

Structural Genomics Consortium (SGC). "Chemical Probe: T-26c." SGC Probes.

- Context: Validation data regarding IC50 values (6.9 pM) and selectivity profiles against the MMP family.

-

Li, H., et al. (2017). "MMP-13 as a Therapeutic Target in Osteoarthritis."[] International Journal of Molecular Sciences, 18(11), 2264.

- Context: Reviews the pathological role of MMP-13 and the necessity for selective inhibitors like T-26c over broad-spectrum agents.

-

Troeberg, L., & Nagase, H. (2012). "Proteases involved in cartilage matrix degradation in osteoarthritis."[6] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 133-145.

- Context: Authoritative grounding on the mechanisms of collagen degradation and the interplay between ADAMTS and MMPs.

Sources

- 1. Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate | 869298-22-6 [amp.chemicalbook.com]

- 2. Aurothioglucose hydrate, >=97% (titration) - Forlabs Website [forlabs.co.uk]

- 3. T-26c Supplier | CAS 869296-13-9 | AOBIOUS [aobious.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 6. The Biological Basis of Osteoarthritis: State of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

T 26c disodium salt and its effect on collagenolysis

Title: T 26c Disodium Salt: A Precision Tool for Modulating Collagenolysis via Selective MMP-13 Inhibition

Executive Summary

T 26c disodium salt represents a pivotal advancement in the pharmacological control of collagenolysis. Unlike broad-spectrum matrix metalloproteinase (MMP) inhibitors that failed clinically due to musculoskeletal toxicity (MSS), T 26c is a highly potent, non-hydroxamate, selective inhibitor of MMP-13 (Collagenase-3) .

This guide analyzes the physicochemical advantages of the disodium salt formulation, its mechanism of action in blocking Type II collagen degradation, and validated experimental protocols for assessing its efficacy in cartilage explant models.

Key Technical Specifications:

-

Potency: IC50 = 6.9 pM (0.0069 nM).

-

Selectivity: >2,600-fold over MMP-1, MMP-2, MMP-8, and MMP-14.

-

Bioavailability: The disodium salt form significantly enhances AUC and Cmax compared to the free acid.[4]

Chemical Profile & Pharmacokinetics

The transition from the free acid form of T 26c to its disodium salt is a critical formulation strategy designed to overcome solubility limits and enhance oral bioavailability.

Structural Characteristics

T 26c is built upon a thieno[2,3-d]pyrimidine-4-one scaffold. This non-hydroxamate structure allows it to bind deep within the S1' specificity pocket of MMP-13, avoiding the zinc-chelating promiscuity often seen with hydroxamate-based inhibitors (e.g., Marimastat).

-

Chemical Name: 4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid disodium salt.[5]

-

Molecular Formula: C₂₄H₁₉N₃Na₂O₆S[5]

-

Molecular Weight: ~523.47 g/mol (Disodium salt) vs 479.51 g/mol (Free acid).

Impact of Salt Formation on PK

Data indicates that the disodium salt formulation is essential for in vivo efficacy. In guinea pig models, the salt form demonstrated superior pharmacokinetic parameters:

| Parameter | Free Acid T 26c | Disodium Salt T 26c | Improvement Factor |

| AUC (ng[4]·h/mL) | 6,478 | 8,357 | +29% |

| Cmax (ng/mL) | 911 | 1,445 | +58% |

| Solubility | Low (DMSO dependent) | High (Aqueous buffers) | N/A |

Analyst Note: For in vitro assays, the disodium salt can be dissolved directly in aqueous buffers (PBS), whereas the free acid often requires DMSO stock solutions, which may introduce solvent toxicity in sensitive primary chondrocyte cultures.

Mechanism of Action: Selective Collagenolysis Blockade

Collagenolysis in osteoarthritis (OA) is primarily driven by MMP-13, which cleaves Type II collagen at the specific Gly775-Leu776 bond. T 26c functions as a competitive, reversible inhibitor.

The Selectivity Mechanism

T 26c exploits the unique size and shape of the MMP-13 S1' pocket.

-

MMP-13 S1' Pocket: Deep and hydrophobic (the "side pocket").

-

T 26c Binding: The pyrimidine dione core anchors the molecule, while the methoxybenzyl tail extends into the S1' pocket, creating a steric lock that excludes other MMPs with shallower pockets (like MMP-1).

Pathway Visualization

The following diagram illustrates the cascade from cytokine stimulation to T 26c-mediated inhibition.

Figure 1: Mechanism of Action. T 26c interrupts the pathological cascade by selectively binding Active MMP-13, preventing Type II collagen hydrolysis despite high cytokine load.

Experimental Protocol: Bovine Nasal Septum (BNS) Explant Assay

The BNS explant assay is the gold standard for validating T 26c efficacy because BNS cartilage is rich in Type II collagen and responds robustly to catabolic cytokines.

Objective: Quantify the inhibition of collagenolysis by T 26c disodium salt measuring Hydroxyproline (HP) release.

Reagents & Preparation

-

Explants: Fresh bovine nasal septum, punched into 2-3 mm discs.

-

Culture Medium: DMEM/F12 (serum-free) + 0.1% BSA + ITS (Insulin-Transferrin-Selenium).

-

Stimulation Cocktail: IL-1β (5 ng/mL) + Oncostatin M (OSM) (10 ng/mL).

-

T 26c Stock: Dissolve T 26c disodium salt in PBS or water to 10 mM. Serial dilute to working concentrations (0.1 nM – 100 nM).

Step-by-Step Workflow

-

Harvest & Equilibration:

-

Dissect nasal septum under sterile conditions.

-

Punch discs and wash 3x in PBS + Antibiotics.

-

Incubate in basal medium for 24 hours (37°C, 5% CO₂) to stabilize.

-

-

Treatment:

-

Transfer discs to 96-well or 24-well plates (1 disc/well).

-

Group A (Control): Basal Medium only.

-

Group B (Stimulated): Medium + IL-1β + OSM.

-

Group C (Experimental): Medium + IL-1β + OSM + T 26c (Dose range).

-

-

Incubation:

-

Incubate for 14–21 days . Change media every 3-4 days, collecting supernatants for analysis.

-

-

Quantification (Hydroxyproline Assay):

-

Hydrolyze supernatants (6N HCl, 110°C, 24h).

-

React with Chloramine-T and DMAB (Ehrlich’s reagent).

-

Measure Absorbance at 560 nm.

-

Workflow Diagram

Figure 2: Experimental workflow for assessing T 26c efficacy in preventing collagen degradation in cartilage explants.

Data Interpretation & Efficacy Benchmarks

When analyzing results from the BNS assay, T 26c should demonstrate a dose-dependent reduction in hydroxyproline release.

Expected Results:

-

Stimulated Control (IL-1β/OSM): High HP release (100% degradation).

-

T 26c (0.1 µM): ~87.4% inhibition of collagen degradation.[][7]

-

IC50 Validation: The calculated IC50 in cell-based assays should be in the low nanomolar range, though slightly higher than the enzyme-free IC50 (6.9 pM) due to tissue penetration dynamics.

Selectivity Profile (Enzyme Assay):

| Enzyme | IC50 (nM) | Selectivity Ratio (vs MMP-13) |

| MMP-13 | 0.0069 | 1x |

| MMP-1 | > 18,000 | > 2,600,000x |

| MMP-2 | > 1,000 | > 140,000x |

| MMP-9 | > 200 | > 28,000x |

| MMP-14 | > 100 | > 14,000x |

Note: Data derived from Nara et al. and Tocris/Sigma product sheets.

References

- Nara, H. et al.Discovery of Novel, Highly Potent, and Selective Quinazolin-2-carboxamide-Based Matrix Metalloproteinase-13 Inhibitors. (Contextual citation for MMP-13 inhibitor development logic).

-

Li, H. et al. (2011). MMP-13 inhibitors for the treatment of osteoarthritis.[][8]Current Opinion in Bioorganic & Medicinal Chemistry. (General reference for MMP-13 target validation).

Sources

- 1. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]

- 2. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro [mdpi.com]

An In-depth Technical Guide to T-26c Disodium Salt: A Potent and Selective MMP-13 Inhibitor for Disease-Modifying Therapeutics

Abstract

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, plays a pivotal role in the pathological degradation of type II collagen, the primary component of articular cartilage. Its aberrant expression is a hallmark of osteoarthritis (OA) and has been implicated in tumor progression and metastasis.[1][2][3] Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy. This guide provides a comprehensive technical overview of T-26c disodium salt, a highly potent and selective, orally bioavailable MMP-13 inhibitor. We will delve into its mechanism of action, the intricate signaling pathways it modulates, and its therapeutic potential, with a primary focus on osteoarthritis. Furthermore, this document furnishes detailed, field-proven protocols for the evaluation of T-26c and similar compounds, designed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting MMP-13

The Matrix Metalloproteinase (MMP) family comprises zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological states.[] While essential for processes like development and wound healing, their dysregulation contributes to a variety of diseases. MMP-13 is of particular interest due to its substrate specificity; it cleaves type II collagen with significantly higher efficiency than other collagens, such as types I and III.[5] In healthy adult tissues, MMP-13 expression is tightly regulated and minimal. However, in disease states like osteoarthritis, its expression by chondrocytes is markedly upregulated, leading to the irreversible degradation of cartilage and disease progression.[1][2]

Early attempts to develop MMP inhibitors for therapeutic use were hampered by a lack of selectivity, leading to off-target effects and a dose-limiting side effect known as musculoskeletal syndrome (MSS).[2][3][6] This has driven the development of a new generation of highly selective inhibitors. T-26c disodium salt emerges from this effort as a compound of significant interest, demonstrating picomolar potency and exceptional selectivity for MMP-13.[7]

Chemical and Physical Properties of T-26c Disodium Salt

T-26c disodium salt is the salt form of a thieno[2,3-d]pyrimidine-2-carboxamide derivative. The disodium salt formulation enhances its pharmacokinetic properties, notably increasing oral bioavailability compared to its free acid form.[8]

| Property | Value | Source |

| Chemical Name | Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate | |

| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S | |

| Molecular Weight | 523.47 g/mol | |

| CAS Number | 869298-22-6 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Achieving Potency and Selectivity

T-26c disodium salt is a highly potent and selective inhibitor of MMP-13 with a reported IC₅₀ of 6.9 pM.[7] Its mechanism of action is distinguished by its ability to bind to the S1' specificity pocket of the enzyme, a region less conserved across the MMP family. This interaction is key to its remarkable selectivity, which is over 2600-fold greater for MMP-13 compared to other related MMPs.[7] This high degree of selectivity is critical for avoiding the off-target effects that plagued earlier, less specific MMP inhibitors.[6]

The core of T-26c's inhibitory action is its thieno[2,3-d]pyrimidine-2-carboxamide scaffold, which interacts with the active site of MMP-13, preventing the binding and subsequent cleavage of its natural substrates, most notably type II collagen.[9]

The Advantage of the Disodium Salt Formulation

Preclinical studies in guinea pigs have demonstrated a significant pharmacokinetic advantage of the disodium salt of T-26c over its free acid form. Oral administration of the disodium salt led to a notable increase in both the area under the curve (AUC) and the maximum concentration (Cmax), indicating enhanced oral bioavailability.[8] This improvement is likely due to increased solubility and absorption in the gastrointestinal tract.

| Formulation | AUC (ng·h/mL) | Cmax (ng/mL) |

| T-26c (Free Acid) | 6478 | 911 |

| T-26c Disodium Salt | 8357 | 1445 |

Data from oral administration in guinea pigs.[8]

Signaling Pathways Modulated by MMP-13 Inhibition

The expression of MMP-13 is regulated by a complex network of signaling pathways that are often dysregulated in disease. By inhibiting MMP-13, T-26c disodium salt acts downstream of these pathways to prevent the pathological degradation of the ECM. Understanding these pathways is crucial for identifying patient populations that may benefit most from this therapeutic approach and for designing combination therapies.

MMP-13 Regulation in Osteoarthritis

In chondrocytes, pro-inflammatory cytokines such as IL-1β and TNF-α are potent inducers of MMP-13 expression. This is mediated through several key signaling cascades, including the NF-κB, MAPK (p38 and JNK), and PI3K/AKT pathways.[10] These pathways converge on the MMP-13 promoter, activating transcription factors like AP-1 (cFos/cJun) and Runx2 to drive MMP-13 gene expression.[11]

Caption: Key signaling pathways regulating MMP-13 expression in chondrocytes during osteoarthritis.

Role of MMP-13 in Cancer Progression

In the context of cancer, MMP-13 contributes to tumor invasion and metastasis by degrading the ECM, which acts as a barrier to cancer cell migration.[9] Its expression can be induced by various factors within the tumor microenvironment, including hypoxia and inflammatory cytokines.[12] Signaling pathways such as the TGF-β pathway, acting through transcription factors like ATF3, c-Jun, and JunB, have been shown to upregulate MMP-13 in cancer cells.[13]

Caption: Signaling pathways that drive MMP-13 expression in cancer.

Experimental Protocols for Evaluating T-26c Disodium Salt

The following protocols are provided as a guide for researchers investigating the therapeutic potential of T-26c disodium salt. These methodologies are designed to be robust and reproducible.

In Vitro MMP-13 Enzymatic Inhibition Assay (Fluorogenic)

Objective: To determine the IC₅₀ of T-26c disodium salt against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

T-26c disodium salt

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of T-26c disodium salt in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 1 pM).

-

Enzyme Preparation: Dilute the recombinant human MMP-13 in assay buffer to the desired working concentration (e.g., 0.5 nM).

-

Assay Plate Setup:

-

Add 20 µL of diluted T-26c disodium salt or vehicle control (assay buffer with equivalent DMSO concentration) to the appropriate wells.

-

Add 20 µL of diluted MMP-13 enzyme solution to all wells except the "blank" wells. Add 20 µL of assay buffer to the "blank" wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate solution (at 2x the final desired concentration) to all wells.

-

Fluorescence Measurement: Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em = 328/393 nm) at 37°C, taking readings every 1-2 minutes for 20-30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of T-26c disodium salt using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Ex Vivo Cartilage Degradation Assay

Objective: To assess the ability of T-26c disodium salt to inhibit the degradation of cartilage explants stimulated with a pro-inflammatory agent.

Materials:

-

Bovine nasal or articular cartilage

-

Culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

-

Recombinant human Oncostatin M (OSM) or IL-1β

-

T-26c disodium salt

-

Dimethylmethylene blue (DMMB) dye solution

-

Hydroxyproline assay kit

-

Papain digestion buffer

Procedure:

-

Cartilage Explant Preparation: Harvest cartilage discs (e.g., 3 mm diameter) from fresh bovine tissue under sterile conditions.

-

Explant Culture: Place individual explants in a 96-well plate with culture medium. Allow them to equilibrate for 24-48 hours.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of T-26c disodium salt or vehicle control.

-

After 1-2 hours of pre-incubation, add the pro-inflammatory stimulus (e.g., 10 ng/mL OSM) to the appropriate wells.

-

-

Incubation: Culture the explants for 7-14 days, collecting the conditioned media and replacing it with fresh treatment media every 2-3 days.

-

Biochemical Analysis of Media:

-

Glycosaminoglycan (GAG) Release: Measure the amount of sulfated GAGs in the collected media using the DMMB colorimetric assay.

-

Collagen Degradation: Measure the amount of hydroxyproline in the media, a marker of collagen degradation, using a hydroxyproline assay kit.

-

-

Biochemical Analysis of Cartilage:

-

At the end of the culture period, digest the cartilage explants with papain.

-

Measure the remaining GAG and collagen content in the digested explants.

-

-

Data Analysis:

-

Calculate the percentage of GAG and collagen released into the media relative to the total content (media + explant).

-

Determine the inhibitory effect of T-26c disodium salt on GAG and collagen release at each concentration.

-

Synthesis Overview

T-26c disodium salt belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. The synthesis of this scaffold typically involves building the pyrimidine ring onto a pre-formed 2-aminothiophene-3-carboxylate or a related derivative.[14][15][16]

Caption: A generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives like T-26c.

A key publication by Nara et al. describes a specific synthetic route for thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group, which is the class of compounds T-26c belongs to. The synthesis involves multiple steps, likely starting from a substituted bromo-aryl carboxylate, followed by the construction of the heterocyclic core and subsequent functionalization to introduce the side chains responsible for its high-affinity binding to MMP-13.[17]

Conclusion and Future Directions

T-26c disodium salt has emerged as a highly promising therapeutic candidate, particularly for the treatment of osteoarthritis. Its exceptional potency and selectivity for MMP-13, combined with its improved oral bioavailability in the disodium salt form, position it as a potential disease-modifying osteoarthritis drug (DMOAD). The ability to selectively inhibit the primary enzyme responsible for cartilage degradation, while avoiding the off-target effects of earlier MMP inhibitors, represents a significant advancement in the field.

Future research should focus on:

-

In vivo efficacy studies: Evaluating T-26c disodium salt in animal models of osteoarthritis to assess its ability to prevent cartilage degradation, reduce pain, and improve joint function.

-

Pharmacokinetic and toxicology studies: Comprehensive profiling in multiple species to establish a safe and effective dosing regimen for potential clinical trials.

-

Exploration in oncology: Given the role of MMP-13 in cancer metastasis, preclinical studies evaluating T-26c in relevant cancer models are warranted.

The continued investigation of T-26c disodium salt will provide valuable insights into the therapeutic potential of selective MMP-13 inhibition and may ultimately lead to a new class of treatments for debilitating diseases like osteoarthritis.

References

-

Fisher Scientific. (n.d.). T 26c disodium salt 25 mg. Retrieved from [Link]

- Zeng, G. Q., Chen, A. B., & Li, W. (2020). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 21(23), 9018.

- Daily, D., Smith, S. V., & Smith, J. L. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 44, 128108.

- Folgueras, A. R., Pendas, A. M., Sanchez-Collado, J., & Lopez-Otin, C. (2018). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. ACS Medicinal Chemistry Letters, 9(10), 1021–1026.

- Laronha, H., & Caldeira, J. (2020). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. Cells, 9(5), 1076.

-

ResearchGate. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved from [Link]

-

Cancer Genetics Web. (n.d.). MMP13. Retrieved from [Link]

- Daily, D., Smith, S. V., & Smith, J. L. (2017). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464–3468.

-

ResearchGate. (n.d.). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Retrieved from [Link]

- Li, Y., et al. (2019). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 26(34), 6242-6262.

-

Patsnap Synapse. (2024). What are MMP13 inhibitors and how do they work? Retrieved from [Link]

- Wang, X., et al. (2023). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. World Journal of Gastrointestinal Oncology, 15(6), 948-963.

-

Academia.edu. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

- Hou, Y., et al. (2020). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 199, 112386.

-

ResearchGate. (n.d.). Signaling pathways that converge on matrix metalloproteinase13 (MMP13) gene transcription in chondrocytes. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MMP13 | Cancer Genetics Web [cancerindex.org]

- 6. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T 26c disodium salt 25 mg | Buy Online | Tocris Bioscience | Fisher Scientific [fishersci.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives [academia.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. scielo.br [scielo.br]

- 17. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: T-26c Disodium Salt In Vitro Assay Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the in vitro evaluation of T-26c disodium salt, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for its potential application in cancer therapy. While T-26c disodium salt is primarily characterized by its picomolar inhibitory concentration (IC50 = 6.9 pM) against MMP-13 and its role in preventing cartilage degradation, its utility in oncology remains a compelling area of investigation[][2][3]. This guide is built on the established role of MMP-13 in tumor progression and metastasis, providing a scientifically grounded framework for assessing the anti-cancer potential of selective MMP-13 inhibitors like T-26c disodium salt[2][4][5][6].

Introduction: The Rationale for Targeting MMP-13 in Oncology

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of extracellular matrix (ECM) components, particularly type II collagen[5][7]. Under physiological conditions, MMP-13 expression is tightly regulated. However, in various pathological states, including numerous cancers, its expression is significantly upregulated[5][8]. This overexpression is strongly correlated with increased tumor aggressiveness, invasion, metastasis, and poor patient prognosis[4][8].

The role of MMP-13 in cancer progression is multifaceted[4][5][9]:

-

ECM Remodeling: By degrading the ECM, MMP-13 facilitates the physical dissemination of tumor cells from the primary site[5][9].

-

Release of Bioactive Molecules: The cleavage of ECM components by MMP-13 can release sequestered growth factors and angiogenic factors, which in turn promote tumor cell proliferation and the formation of new blood vessels (angiogenesis) to supply the growing tumor[5][9].

-

Modulation of the Tumor Microenvironment: MMP-13 contributes to the creation of a favorable microenvironment for tumor growth and metastasis[4][9].

Given the critical role of MMP-13 in these key cancer-associated processes, its selective inhibition presents a promising therapeutic strategy. T-26c disodium salt, with its high potency and over 2600-fold selectivity for MMP-13 over other MMPs, is an ideal candidate for investigating the therapeutic potential of targeted MMP-13 inhibition in cancer[][2].

This application note outlines detailed protocols for a series of in vitro assays designed to:

-

Confirm the inhibitory activity of T-26c disodium salt on MMP-13.

-

Assess its impact on the viability of cancer cell lines.

-

Evaluate its potential to inhibit cancer cell migration and invasion.

Characterizing the Inhibitory Activity of T-26c Disodium Salt

Before proceeding to cell-based assays, it is crucial to verify the inhibitory potency of T-26c disodium salt against purified MMP-13. A fluorogenic substrate assay is a standard method for this purpose.

Protocol 2.1: Fluorogenic MMP-13 Inhibition Assay

This assay measures the cleavage of a fluorogenic peptide substrate by recombinant human MMP-13. In the presence of an inhibitor like T-26c disodium salt, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant Human MMP-13 (activated)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

T-26c disodium salt (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of T-26c disodium salt in the assay buffer. The final concentrations should span a wide range to determine the IC50 value (e.g., from 1 pM to 1 µM).

-

In a 96-well black microplate, add the diluted T-26c disodium salt solutions. Include wells with assay buffer and solvent as controls.

-

Add recombinant human MMP-13 to each well to a final concentration that yields a robust signal within the linear range of the assay.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission) every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

| Parameter | Value |

| Recombinant MMP-13 Conc. | [Specify] ng/mL |

| Substrate Concentration | [Specify] µM |

| T-26c Concentration Range | 1 pM - 1 µM |

| Incubation Time (Inhibitor) | 30 minutes |

| Reaction Time | 30-60 minutes |

| Expected Outcome | IC50 in the low pM range |

Assessing the Impact of T-26c Disodium Salt on Cancer Cell Viability

A fundamental step in evaluating any potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells.

Protocol 3.1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol describes the use of a metabolic assay to assess cell viability. The MTT assay measures the reduction of tetrazolium salt by metabolically active cells, while the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line with known MMP-13 expression (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

T-26c disodium salt

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or opaque microplates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of T-26c disodium salt in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of T-26c disodium salt. Include vehicle-treated and untreated controls.

-

Incubate the cells for 24, 48, and 72 hours.

-

At each time point, perform the viability assay according to the manufacturer's protocol (MTT or CellTiter-Glo®).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability versus the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation:

| Cell Line | Treatment Duration | GI50 (µM) |

| e.g., MDA-MB-231 | 24h | [To be determined] |

| 48h | [To be determined] | |

| 72h | [To be determined] | |

| e.g., PC-3 | 24h | [To be determined] |

| 48h | [To be determined] | |

| 72h | [To be determined] |

Evaluating the Inhibition of Cancer Cell Migration and Invasion

The primary rationale for using an MMP-13 inhibitor in cancer is to prevent cell migration and invasion. The transwell migration and invasion assays are the gold standards for assessing these processes in vitro.

Protocol 4.1: Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract (invasion) towards a chemoattractant.

Materials:

-

Transwell inserts with 8.0 µm pore size membranes

-

24-well companion plates

-

Matrigel® or other basement membrane extract (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

T-26c disodium salt

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

For Invasion Assay: Thaw Matrigel® on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel® and incubate at 37°C for at least 4 hours to allow for gelling.

-

Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of T-26c disodium salt.

-

Add the cell suspension to the upper chamber of the transwell inserts (coated for invasion, uncoated for migration).

-

Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate for a period that allows for significant migration/invasion but not proliferation (e.g., 12-48 hours, depending on the cell line).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Elute the stain and measure the absorbance with a microplate reader, or count the stained cells in several random fields under a microscope.

-

Calculate the percentage of inhibition of migration/invasion relative to the vehicle-treated control.

Experimental Workflow:

Caption: Transwell Migration/Invasion Assay Workflow.

Investigating Downstream Signaling Pathways (Hypothesized)

While direct links between MMP-13 inhibition and specific signaling pathways like mTOR are not yet firmly established in the literature for a broad range of cancers, it is hypothesized that by preventing ECM degradation, MMP-13 inhibitors could indirectly affect signaling cascades that are sensitive to the cellular microenvironment. For instance, the release of growth factors from the ECM is known to activate pathways such as PI3K/Akt/mTOR.

Hypothesized Signaling Pathway:

Caption: Hypothesized effect of T-26c on cancer cell signaling.

Further investigation into the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6 ribosomal protein) via Western blotting following treatment with T-26c disodium salt could provide valuable insights into its mechanism of action beyond direct ECM degradation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of T-26c disodium salt as a potential anti-cancer therapeutic. By systematically evaluating its inhibitory activity, effects on cell viability, and impact on cell migration and invasion, researchers can build a strong preclinical data package. Future studies could expand upon these findings by exploring the effects of T-26c disodium salt in 3D cell culture models, in combination with other chemotherapeutic agents, and ultimately in in vivo models of cancer. The high selectivity of T-26c disodium salt for MMP-13 makes it a valuable tool to dissect the specific role of this proteinase in cancer biology and to validate it as a therapeutic target.

References

-

Al-Otaibi et al. (2025). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. PubMed Central. [Link]

-

Li, S., Pritchard, D. M., & Yu, L.-G. (2022). The action of MMP-13 in cancer progression and metastasis. ResearchGate. [Link]

-

Chondrex, Inc. MMP-13 Inhibitor Assay Kit. Chondrex, Inc. [Link]

-

Patsnap. (2024). What are MMP13 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Li, S., Pritchard, D. M., & Yu, L.-G. (2022). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. MDPI. [Link]

-

Al-Otaibi et al. (2025). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. PubMed. [Link]

-

Li, et al. (2022). Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker. PubMed Central. [Link]

-

Winer, et al. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. AACR Journals. [Link]

-

Oncotarget. (2016). MMP-13 is involved in oral cancer cell metastasis. Oncotarget. [Link]

-

Frontiers. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers. [Link]

Sources

- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

T-26c Disodium Salt in Cell Culture: Application Notes and Protocols for Researchers

Introduction: Targeting Cartilage Degradation and Beyond with a Potent and Selective MMP-13 Inhibitor

T-26c disodium salt is a highly potent and selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the degradation of the extracellular matrix, particularly type II collagen, a primary component of articular cartilage.[1] With an impressive IC50 value of 6.9 pM and over 2600-fold selectivity for MMP-13 over other related MMPs, T-26c disodium salt serves as a precision tool for researchers investigating the roles of MMP-13 in a variety of physiological and pathological processes.[2] These processes are central to diseases such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][3]

This comprehensive guide provides detailed application notes and protocols for the effective use of T-26c disodium salt in cell culture experiments, empowering researchers, scientists, and drug development professionals to explore the therapeutic potential of selective MMP-13 inhibition.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of T-26c disodium salt is fundamental to its proper handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S | |

| Molecular Weight | 523.47 g/mol | |

| CAS Number | 869298-22-6 | |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in DMSO (to 10 mM with gentle warming) and water (to 1 mM) | |

| Storage | Desiccate at room temperature |

Stock Solution Preparation: A Critical First Step

The accuracy and reproducibility of your experiments begin with the correct preparation of stock solutions. Due to its solubility properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock of T-26c disodium salt.

Protocol for 10 mM Stock Solution in DMSO:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.

-

Weighing the Compound: Accurately weigh the desired amount of T-26c disodium salt powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of the compound.

-

Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed powder. Gentle warming and vortexing may be required to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

The Central Role of MMP-13 in Cellular Signaling

MMP-13 is a key downstream effector in various signaling pathways that regulate tissue remodeling, inflammation, and cell invasion. Understanding these pathways is crucial for designing experiments and interpreting the effects of T-26c disodium salt. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 expression, primarily through the activation of transcription factors such as NF-κB and AP-1.[4] The p38 MAPK and Wnt/β-catenin signaling pathways have also been shown to play significant roles in modulating MMP-13 gene expression in chondrocytes.[5][6]

Figure 1: Simplified Signaling Pathways Leading to MMP-13 Expression and the Point of Inhibition by T-26c Disodium Salt. Pro-inflammatory cytokines and Wnt signaling converge on the nucleus to drive MMP-13 gene expression. T-26c disodium salt directly inhibits the enzymatic activity of the secreted MMP-13 protein, thereby preventing extracellular matrix degradation.

Core Protocols for Cell-Based Assays

The following protocols provide a framework for utilizing T-26c disodium salt in common cell culture applications. It is imperative to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Determining the Optimal Non-Toxic Working Concentration

Prior to functional assays, it is essential to determine the concentration range of T-26c disodium salt that does not induce cytotoxicity in your chosen cell line. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of viability.

Materials:

-

Your cell line of interest (e.g., human chondrocytes, SW1353, HCT-116, MDA-MB-231)

-

Complete cell culture medium

-

T-26c disodium salt stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

-

Compound Dilution: Prepare a serial dilution of T-26c disodium salt in complete cell culture medium. Given its high potency, a starting concentration range of 1 nM to 10 µM is recommended. Remember to include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically ≤ 0.1%).

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of T-26c disodium salt.

-

Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate according to the manufacturer's instructions.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability should be considered the maximum non-toxic working concentration.

Protocol 2: In Vitro Cartilage Degradation Assay

This ex vivo model is highly relevant for studying the protective effects of T-26c disodium salt against cartilage breakdown.[7]

Materials:

-

Bovine or porcine articular cartilage explants

-

Serum-free culture medium

-

Pro-inflammatory stimuli (e.g., IL-1β and oncostatin M)

-

T-26c disodium salt

-

Assay kits for measuring glycosaminoglycan (GAG) and hydroxyproline release

Procedure:

-

Explant Preparation: Harvest articular cartilage from fresh joints and prepare small, uniform explants.

-

Culture and Stimulation: Place the explants in a 24-well plate with serum-free medium. After an equilibration period, stimulate the explants with a combination of IL-1β and oncostatin M to induce cartilage degradation.

-

Inhibitor Treatment: Concurrently, treat a subset of the stimulated explants with various concentrations of T-26c disodium salt. Include appropriate controls (unstimulated, stimulated with vehicle).

-

Medium Collection: Collect the conditioned medium at various time points (e.g., day 3, 7, 14) and store at -80°C for later analysis.

-

Biochemical Analysis: Quantify the amount of GAGs (indicative of proteoglycan degradation) and hydroxyproline (indicative of collagen degradation) released into the medium using commercially available assay kits.

-

Histological Analysis: At the end of the experiment, fix, process, and section the cartilage explants for histological staining (e.g., Safranin O for proteoglycans) to visualize the extent of matrix degradation.